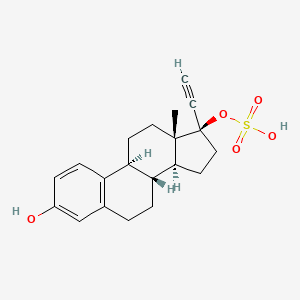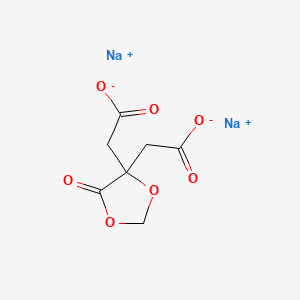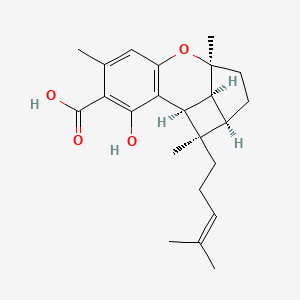
Rhododaurichromanic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhododaurichromanic acid B is a natural product found in Rhododendron dauricum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Rhododaurichromanic acids A and B, along with methyl daurichromenic ester, have been synthesized using a formal [3 + 3] cycloaddition methodology. This approach provided an efficient route to these complex compounds, achieving a 15% overall yield (Kurdyumov, Hsung, Ihlen, & Wang, 2003).
Biological Activity
- Rhododaurichromanic acid B was isolated from Rhododendron dauricum, along with its analogs, which have shown varying degrees of biological activity. For instance, daurichromenic acid demonstrated potent anti-HIV activity, while rhododaurichromanic acid A showed moderate anti-HIV activity. However, rhododaurichromanic acid B itself did not display anti-HIV activity (Kashiwada et al., 2001).
Biosynthesis and Cyclic Structures
- Research into the biosynthetic pathways of rhododaurichromanic acid A has uncovered unique cationic cyclobutane formations. This insight is significant for understanding the synthesis of cyclobutane-containing terpenoids and rhododaurichromanic acids (Kurdyumov & Hsung, 2006).
Eigenschaften
Produktname |
Rhododaurichromanic acid B |
|---|---|
Molekularformel |
C23H30O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(1S,9S,12R,13R,14S)-3-hydroxy-5,9,13-trimethyl-13-(4-methylpent-3-enyl)-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |
InChI |
InChI=1S/C23H30O4/c1-12(2)7-6-9-22(4)14-8-10-23(5)18(14)19(22)17-15(27-23)11-13(3)16(20(17)24)21(25)26/h7,11,14,18-19,24H,6,8-10H2,1-5H3,(H,25,26)/t14-,18+,19+,22-,23+/m1/s1 |
InChI-Schlüssel |
VIAZDVYHRVWLBY-WGEXYRNESA-N |
Isomerische SMILES |
CC1=CC2=C([C@H]3[C@@H]4[C@H]([C@@]3(C)CCC=C(C)C)CC[C@@]4(O2)C)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O |
Synonyme |
rhododaurichromanic acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





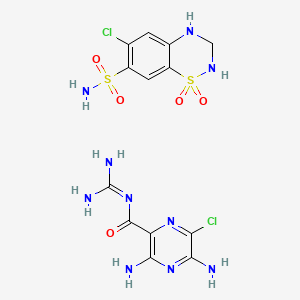

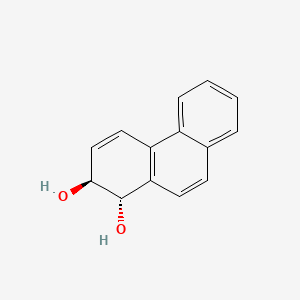
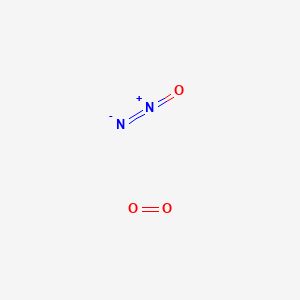

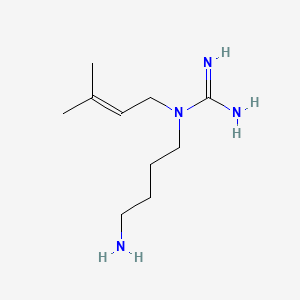


![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)
![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
